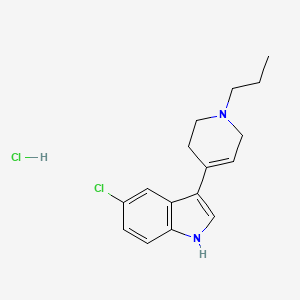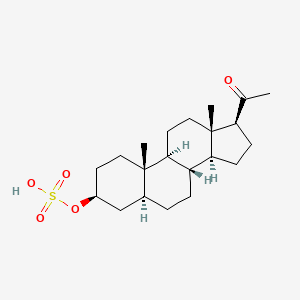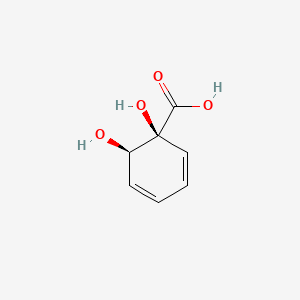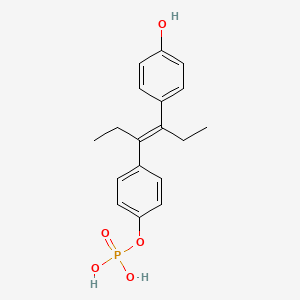
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-6-(4-morpholinylsulfonyl)-4-oxo-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-6-(4-morpholinylsulfonyl)-4-oxo-3-quinolinecarboxamide is an aromatic amide and a member of quinolines.
Scientific Research Applications
Antimicrobial Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-6-(4-morpholinylsulfonyl)-4-oxo-3-quinolinecarboxamide and its derivatives have shown promising antimicrobial properties. For example, a compound closely related to it exhibited significant activity against various microbial strains such as S. aureus and B. subtilis, as well as fungal strains like C. albicans and A. niger (Attia et al., 2014). Similarly, other derivatives have been synthesized and shown moderate antibacterial activity, though less potent compared to standard drugs like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).
Anticancer Potential
Certain derivatives of this compound have been identified as potential anticancer agents. For instance, the synthesis of related compounds exhibited significant antiproliferative activities in vitro against various human cancer cell lines, suggesting their potential as PI3K inhibitors and anticancer agents (Shao et al., 2014). Additionally, some derivatives have been designed to improve water solubility and showed enhanced cytotoxicity compared to previous compounds, retaining novel biochemical characteristics like non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Spectral Analysis and Molecular Docking
Vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on antimicrobial agents closely related to the compound . These studies helped in understanding the equilibrium structural geometry, bonding features, and vibrational wavenumbers, which are crucial for further development and application of these compounds (Almutairi et al., 2018).
Cardiac Electrophysiological Activity
N-substituted derivatives of this compound have been synthesized and evaluated for their cardiac electrophysiological activity. These studies have shown that certain derivatives exhibit potency comparable to established selective class III agents, indicating their potential use in cardiac applications (Morgan et al., 1990).
Radioligand Development
Derivatives of this compound have been investigated as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). This indicates its potential application in diagnostic imaging and drug development (Matarrese et al., 2001).
properties
Molecular Formula |
C24H25N3O7S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-6-morpholin-4-ylsulfonyl-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N3O7S/c1-2-26-14-19(24(29)25-13-16-3-6-21-22(11-16)34-15-33-21)23(28)18-12-17(4-5-20(18)26)35(30,31)27-7-9-32-10-8-27/h3-6,11-12,14H,2,7-10,13,15H2,1H3,(H,25,29) |
InChI Key |
CKLNJEVAHISUMB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
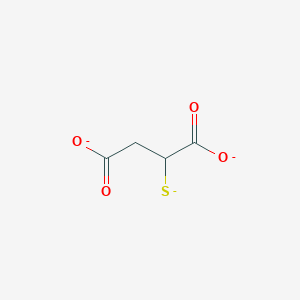
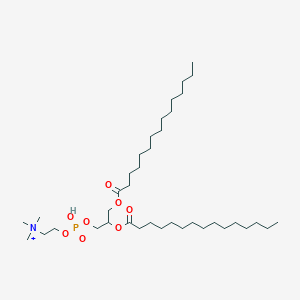


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)

